molecular formula C23H18ClFN4O2 B2687421 1-(3-Chloro-4-fluorophenyl)-3-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)urea CAS No. 1172819-44-1

1-(3-Chloro-4-fluorophenyl)-3-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)urea

Katalognummer: B2687421
CAS-Nummer: 1172819-44-1
Molekulargewicht: 436.87
InChI-Schlüssel: GVWQDDMVOICBLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(3-Chloro-4-fluorophenyl)-3-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)urea (CAS 1172819-44-1) is a synthetic quinazolinone derivative of significant interest in medicinal chemistry and oncology research . This compound is designed for research applications primarily focused on the discovery and development of novel anti-cancer therapeutics. Its molecular structure, which features a urea bridge linking a 3-chloro-4-fluorophenyl moiety to a 2-methyl-3-(p-tolyl)quinazolin-4-one core, is characteristic of small molecules developed to target enzyme active sites . Quinazoline-based compounds are well-established as potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) . EGFR is a key therapeutic target because its overexpression or mutation is a driver in numerous cancers, including breast, lung, and colorectal cancers . These inhibitors typically function by competitively binding to the ATP-binding pocket of the tyrosine kinase domain, thereby blocking downstream signaling pathways that promote tumor growth and survival . The specific substitution pattern on this compound—particularly the chloro and fluoro substituents on the phenyl ring—is a common feature in drug design aimed at enhancing potency and optimizing interactions with key amino acid residues in the target protein . Furthermore, recent studies highlight that the urea functional group can serve as a critical pharmacophore, capable of forming strong hydrogen bonds with active site residues (such as ASP766 in certain targets), which may enhance binding stability and help in addressing drug resistance mechanisms . This makes the compound a valuable tool for researchers investigating new pathways to overcome resistance in cancer cells, such as those with primary resistance to existing PARP inhibitors . This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[2-methyl-3-(4-methylphenyl)-4-oxoquinazolin-6-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN4O2/c1-13-3-7-17(8-4-13)29-14(2)26-21-10-6-15(11-18(21)22(29)30)27-23(31)28-16-5-9-20(25)19(24)12-16/h3-12H,1-2H3,(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWQDDMVOICBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)NC(=O)NC4=CC(=C(C=C4)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(3-Chloro-4-fluorophenyl)-3-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)urea is a complex organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H18ClFN4O2C_{23}H_{18}ClFN_4O_2 with a molecular weight of 436.9 g/mol. The structure includes a chloro-fluoro-substituted phenyl ring linked to a dihydroquinazoline moiety, which is known for its diverse biological activities.

PropertyValue
Molecular Formula C₁₈H₁₈ClFN₄O₂
Molecular Weight 436.9 g/mol
CAS Number 1172819-44-1
Density N/A
Boiling Point N/A
Melting Point N/A

The biological activity of 1-(3-Chloro-4-fluorophenyl)-3-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)urea primarily involves its interaction with various biological targets:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, potentially through competitive inhibition mechanisms where it mimics natural substrates.
  • Receptor Binding: The presence of halogen atoms (chlorine and fluorine) enhances the binding affinity to hydrophobic pockets in proteins, which can lead to modulation of receptor activity.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

  • Anticancer Activity: Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells.
  • Anti-inflammatory Properties: The compound has shown potential in reducing inflammation markers, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity: It has been evaluated for its ability to inhibit the growth of certain bacterial strains.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Anticancer Studies: A study demonstrated that derivatives similar to this compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values ranging from 5 to 15 µM, indicating significant potency against cancer cells .
  • Anti-inflammatory Research: Another research effort indicated that compounds within this class could reduce COX-II activity, a key enzyme involved in inflammation, with IC50 values comparable to established anti-inflammatory drugs .
  • Antimicrobial Testing: In vitro tests revealed that the compound showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent .

Comparative Analysis

To better understand the biological activity of 1-(3-Chloro-4-fluorophenyl)-3-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)urea, it can be compared with similar compounds in terms of their biological activities:

Compound NameAnticancer IC50 (µM)COX-II Inhibition IC50 (µM)Antimicrobial Activity
1-(3-Chloro-4-fluorophenyl)-3-(2-methyl...urea5 - 150.52Moderate
Similar Compound A10 - 200.78Low
Similar Compound B8 - 120.65High

Vergleich Mit ähnlichen Verbindungen

Compound 2k

Structure : 1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-(2-(5-((3-chlorobenzyl)oxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea .

  • Molecular Formula : C₃₇H₃₄Cl₂FN₇O₄S
  • Molecular Weight : 762.2 g/mol (ESI-MS)
  • Melting Point : 194–195°C
  • Key Features: Extended substituent chain with piperazine, thiazole, and benzylidene-hydrazine groups. Higher molecular complexity and rigidity compared to the target compound. Contains multiple hydrogen-bond donors (e.g., -NH, -OH), influencing solubility and target affinity.

Compound CAS:325850-26-8

Structure : 1-(3-Chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea .

  • Methyl and phenyl substituents may enhance metabolic stability compared to halogenated analogs.

Other Urea Derivatives

  • N-(5-methylisoxazol-3-yl)-4-(3-(3-(trifluoromethyl)phenyl)ureido)benzenesulfonamide : Incorporates a sulfonamide group, increasing acidity and solubility.

Comparative Physical and Chemical Properties

Property Target Compound Compound 2k CAS:325850-26-8
Core Heterocycle Quinazolinone Thiazole-piperazine hybrid Pyrazole
Halogen Substituents 3-Cl, 4-F on phenyl 3-Cl (benzyl), 4-F on phenyl 3-Cl on phenyl
Molecular Weight Not provided 762.2 g/mol Not provided
Melting Point Not provided 194–195°C Not provided
Hydrogen-Bond Donors Likely 2 (-NH urea) 4 (-NH urea, -OH, -NH hydrazine) 2 (-NH urea)

Key Observations :

Heterocyclic Influence: Quinazolinones (target compound) offer planar rigidity for target binding, whereas pyrazoles (CAS:325850-26-8) and thiazoles (2k) introduce conformational flexibility .

Substituent Effects: Halogens (Cl, F) improve lipophilicity and metabolic stability but may reduce solubility.

Synthetic Yield : Compound 2k was synthesized in 73.3% yield, suggesting efficient coupling despite its complexity .

Spectroscopic and Analytical Data

Compound 2k :

  • ¹H-NMR (DMSO-d₆) :
    • Aromatic protons at δ 7.15–8.98 ppm (multiplets), indicating extensive conjugation.
    • Peaks at δ 11.42 (urea -NH) and δ 9.75 (hydrazine -NH) confirm hydrogen-bonding capacity.
  • Elemental Analysis :
    • Close match between calculated (C:58.27%, H:4.49%, N:12.86%) and found values (C:58.25%, H:4.45%, N:12.92%), confirming purity.

Implications for the Target Compound :

  • The target compound’s NMR would likely show similar urea -NH peaks (δ ~10–11 ppm) and aromatic signals from the p-tolyl and chloro-fluorophenyl groups.
  • A lower molecular weight compared to 2k could improve solubility but reduce target affinity.

Q & A

What are the standard synthetic routes for preparing this urea-quinazolinone hybrid, and how can reaction conditions be optimized for yield improvement?

Category : Basic Synthesis
Methodological Answer :
The compound is synthesized via a multi-step route involving:

Quinazolinone core formation : Cyclocondensation of anthranilic acid derivatives with p-tolyl isocyanate under reflux in acetonitrile (65°C, 1 hour) to form the 3,4-dihydroquinazolin-4-one intermediate .

Urea coupling : Reacting the quinazolinone intermediate with 3-chloro-4-fluorophenyl isocyanate in DCM or ethanol at 25–40°C, using DABCO as a catalyst to facilitate carbamate-amine coupling .
Key Characterization :

  • IR : Urea C=O stretch at ~1654 cm⁻¹, NH stretches at ~3340 cm⁻¹ .
  • 1H NMR : Aromatic protons (δ 7.5–8.6 ppm), urea NH signals (δ 9.39–11.86 ppm) .
  • ESI-MS : Molecular ion peak matching calculated mass (e.g., m/z 458.49 observed vs. 458.08 calculated for analog SS-02) .

Category : Advanced Optimization
Methodological Answer :
Optimize yield and purity using Design of Experiments (DoE) and flow chemistry :

  • DoE : Vary parameters (temperature, catalyst loading, solvent ratio) to identify critical factors. For example, a 2³ factorial design can optimize reflux time (1–3 hours), solvent polarity (acetonitrile vs. DMF), and stoichiometry (1:1 to 1:1.2 amine:isocyanate) .
  • Flow Chemistry : Continuous flow reactors enhance reproducibility and reduce side products by controlling residence time and mixing efficiency, as demonstrated in diphenyldiazomethane synthesis .

How can advanced spectroscopic and crystallographic techniques resolve ambiguities in structural elucidation?

Category : Basic Characterization
Methodological Answer :

  • 1H/13C NMR : Assign aromatic protons and confirm urea linkage via NH coupling. Use DEPT-135 to distinguish CH₂/CH₃ groups in the p-tolyl substituent.
  • HRMS : Confirm molecular formula (e.g., C22H17ClFN4O2) with <5 ppm mass accuracy .

Category : Advanced Characterization
Methodological Answer :

  • X-ray Crystallography : Resolve stereoelectronic effects (e.g., planarity of the urea moiety) and non-covalent interactions (e.g., π-stacking in quinazolinone). For analogs, C=O bond lengths typically range 1.22–1.24 Å, and NH···O hydrogen bonds are ~2.8–3.0 Å .
  • Solid-State NMR : Differentiate polymorphs by analyzing 15N chemical shifts of the urea group (δ ~100–120 ppm for rigid conformers).

What methodologies are recommended for assessing biological activity, and how can mechanistic insights be gained?

Category : Basic Screening
Methodological Answer :

  • In Vitro Assays : Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization (FP) or TR-FRET assays. IC50 values are determined via dose-response curves (0.1–100 μM) .
  • Microbial Inhibition : Adapt protocols from sulfonamide-thiazolidinone hybrids, testing MICs against Gram-positive/negative strains (e.g., S. aureus, E. coli) at 10–200 μg/mL .

Category : Advanced Mechanistic Studies
Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets. Key residues (e.g., Lys721 in EGFR) may form hydrogen bonds with the urea NH .
  • Kinetic Analysis : Perform time-dependent inhibition assays with pre-incubation steps to distinguish reversible vs. irreversible binding.

How can analytical methods be validated for quantifying this compound in complex matrices?

Category : Basic Quantification
Methodological Answer :

  • HPLC-UV : Use a C18 column (4.6 × 150 mm, 5 μm) with acetonitrile/water (70:30) mobile phase. Retention time ~8.2 minutes; LOD ~0.1 μg/mL .

Category : Advanced Quantification
Methodological Answer :

  • LC-MS/MS : Employ MRM mode with transitions m/z 458 → 321 (quinazolinone fragment) and 458 → 152 (urea cleavage). Calibrate with deuterated internal standards (e.g., d4-urea analog) .

What strategies mitigate stability issues during storage and handling?

Category : Basic Stability
Methodological Answer :

  • Storage : Store at −20°C in amber vials under argon. Use anhydrous DMSO for stock solutions (10 mM) to prevent hydrolysis .

Category : Advanced Degradation Studies
Methodological Answer :

  • Forced Degradation : Expose to 0.1 M HCl/NaOH (40°C, 24 hours) or UV light (254 nm, 48 hours). Analyze degradants via LC-QTOF-MS; major pathways include urea cleavage (m/z 152) and quinazolinone oxidation (m/z +16) .

How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

Category : Basic SAR
Methodological Answer :

  • Substituent Variation : Replace p-tolyl with electron-withdrawing groups (e.g., CF3) to enhance kinase affinity. Compare IC50 shifts in EGFR assays .

Category : Advanced SAR
Methodological Answer :

  • CoMFA/CoMSIA : Develop 3D-QSAR models using steric/electrostatic fields from 30 analogs. Validate with leave-one-out cross-validation (q² > 0.5) .

How should contradictory bioactivity data across studies be critically evaluated?

Category : Advanced Data Analysis
Methodological Answer :

  • Meta-Analysis : Compile IC50 data from ≥5 studies. Use Bland-Altman plots to assess inter-lab variability.
  • Experimental Replication : Repeat assays under standardized conditions (e.g., 10% FBS in DMEM, 37°C, 5% CO2) to isolate protocol-driven discrepancies .

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